Cas no 172616-89-6 ([3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate)

[3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate structure
172616-89-6 structure
Productnaam:[3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate
CAS-nummer:172616-89-6
MF:C36H48O8
MW:608.761531829834
CID:6644424
PubChem ID:10675219

[3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate Chemische en fysische eigenschappen

Naam en identificatie

    • CHEMBL501698
    • 172616-89-6
    • DTXSID501099134
    • 2-Propenoic acid, 3-phenyl-, 3-[2-[2-[(acetyloxy)methyl]tetradecahydro-2-hydroxy-4b,8,8,10a-tetramethyl-1-phenanthrenyl]-1-hydroxyethyl]-2,5-dihydro-5-oxo-2-furanyl ester
    • [3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate
    • Inchi: 1S/C36H48O8/c1-23(37)42-22-36(41)19-15-28-34(4)17-9-16-33(2,3)27(34)14-18-35(28,5)29(36)21-26(38)25-20-31(40)44-32(25)43-30(39)13-12-24-10-7-6-8-11-24/h6-8,10-13,20,26-29,32,38,41H,9,14-19,21-22H2,1-5H3/b13-12+/t26?,27-,28+,29+,32?,34-,35+,36+/m0/s1
    • InChI-sleutel: IMXZIJOCFAKDPZ-LAQTYACCSA-N
    • LACHT: O[C@@]1(COC(C)=O)CC[C@H]2[C@@](C)(CC[C@H]3C(C)(C)CCC[C@]23C)[C@H]1CC(C1=CC(=O)OC1OC(/C=C/C1C=CC=CC=1)=O)O

Berekende eigenschappen

  • Exacte massa: 608.33491849g/mol
  • Monoisotopische massa: 608.33491849g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1170
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.5
  • Topologisch pooloppervlak: 119Ų

[3-[2-[(1R,2S,4aR,4bS,8aS,10aR)-2-(acetyloxymethyl)-2-hydroxy-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-1-yl]-1-hydroxyethyl]-5-oxo-2H-furan-2-yl] (E)-3-phenylprop-2-enoate Gerelateerde literatuur

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